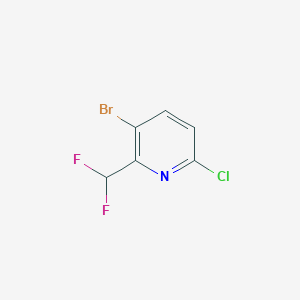
3-Bromo-6-chloro-2-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-2-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrClF2N It is a pyridine derivative, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-(difluoromethyl)pyridine typically involves the halogenation of a pyridine precursor. One common method includes the reaction of 2-chloro-3-(difluoromethyl)pyridine with bromine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency .
化学反応の分析
Types of Reactions
3-Bromo-6-chloro-2-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and the attached substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions produce biaryl compounds .
科学的研究の応用
3-Bromo-6-chloro-2-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the design and synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-6-chloro-2-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and specificity, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine
- 3-Bromo-2-chloro-4-(difluoromethyl)pyridine
- 6-Bromo-2-chloro-3-(difluoromethyl)pyridine
Uniqueness
3-Bromo-6-chloro-2-(difluoromethyl)pyridine is unique due to the specific arrangement of its substituents on the pyridine ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it a valuable tool in various fields of research and industry .
生物活性
3-Bromo-6-chloro-2-(difluoromethyl)pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C6H3BrClF2N. The presence of bromine, chlorine, and difluoromethyl groups suggests that this compound may exhibit unique electronic and steric properties that influence its biological activity.
Synthesis
The synthesis of this compound typically involves the introduction of difluoromethyl groups into pyridine derivatives. Recent advancements in difluoromethylation techniques have made it possible to synthesize such compounds efficiently. For example, methods utilizing copper-mediated reactions have been reported to facilitate the introduction of difluoromethyl groups onto aromatic systems, including pyridines .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives can often be correlated with their structural components. For instance, the presence of electron-withdrawing groups like difluoromethyl enhances lipophilicity and may improve permeability across biological membranes . A study detailing the SAR of related compounds found that modifications at specific positions on the pyridine ring significantly impacted their efficacy against Chlamydia and other pathogens.
Case Studies
- Antichlamydial Activity : In a study investigating various pyridine derivatives, compounds with similar electron-withdrawing groups were found to impair the growth of Chlamydia trachomatis. The introduction of difluoromethyl groups was associated with increased activity compared to non-fluorinated counterparts. This suggests that this compound could potentially exhibit similar effects .
- Selectivity and Toxicity : The selectivity for Chlamydia over other bacterial species was highlighted in several studies. Compounds were shown to be non-mutagenic in Drosophila melanogaster assays and displayed mild toxicity towards mammalian cell lines, indicating a favorable safety profile for further development .
Comparative Analysis
| Compound | Biological Activity | Selectivity | Toxicity |
|---|---|---|---|
| This compound | Potentially active against Chlamydia | High | Mild |
| Analog A (similar structure) | Active against multiple bacteria | Moderate | Moderate |
| Analog B (no difluoromethyl) | Inactive | Low | High |
特性
分子式 |
C6H3BrClF2N |
|---|---|
分子量 |
242.45 g/mol |
IUPAC名 |
3-bromo-6-chloro-2-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |
InChIキー |
HZRQLUMDHQILBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















